6-(Thian-4-yloxy)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-(thian-4-yloxy)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-8-9-2-1-3-11(13-9)14-10-4-6-15-7-5-10/h1-3,10H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSGGYRCNRFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thian-4-yloxy)pyridine-2-carbonitrile typically involves the reaction of a pyridine derivative with a thian-4-yloxy group. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thian-4-yloxy nucleophile under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Thian-4-yloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-(Thian-4-yloxy)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-(Thian-4-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thian-4-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, while the carbonitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the pyridine ring’s 6-position, functional groups, and fused heterocyclic systems. Below is a comparative analysis with key examples from the literature:
Substituent Variations at the Pyridine 6-Position
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Br in bromobenzofuran) increase electrophilicity at the pyridine ring, favoring nucleophilic substitutions .
- Steric Influence : Bulkier substituents like thian-4-yloxy may hinder rotational freedom, affecting binding pocket compatibility compared to smaller thiophenyl groups .
Functional Group Modifications
Key Observations :
- Cyano vs. Ester: The cyano group’s electron-withdrawing nature stabilizes the pyridine ring, whereas ester groups offer synthetic versatility but lower stability .
- Fluorinated Derivatives: Trifluoromethyl groups (e.g., in 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile) enhance bioavailability and resistance to oxidative metabolism .
Key Observations :
- Nucleophilic Substitution : Common for introducing oxygen/sulfur-based substituents (e.g., thian-4-yloxy) .
- Cyclocondensation: Used to construct fused heterocycles (e.g., thienopyridines), albeit with moderate yields .
Spectral and Physicochemical Properties
- IR Spectroscopy: Cyano groups exhibit sharp peaks at ~2220–2240 cm⁻¹, while carbonyls (e.g., in esters) appear at ~1660–1700 cm⁻¹ .
- NMR : Pyridine protons resonate at δ 7.5–9.0 ppm; thiophenyl protons show splitting patterns due to coupling with sulfur .
- Solubility: Thian-4-yloxy derivatives exhibit lower aqueous solubility compared to carboxylate esters or amino-substituted analogs .
Biological Activity
6-(Thian-4-yloxy)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O2S, with a molecular weight of approximately 224.25 g/mol. The compound features a pyridine ring substituted with a thian-4-yloxy group and a carbonitrile functional group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thian-4-ol with pyridine-2-carbonitrile under specific conditions to facilitate the formation of the ether bond. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the COX-2 enzyme, which plays a crucial role in inflammatory processes. IC50 values for COX-2 inhibition have been reported around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Thian-4-yloxy group | Enhances lipophilicity and membrane permeability |
| Carbonitrile group | Contributes to electron-withdrawing properties, enhancing reactivity towards biological targets |
| Pyridine ring | Essential for interaction with biological receptors |
Case Studies
- Case Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated a significant reduction in edema in animal models when treated with the compound compared to control groups .
- Neuroprotective Study : In vitro experiments assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results showed a dose-dependent increase in cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What computational methods predict the compound’s reactivity in novel reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
